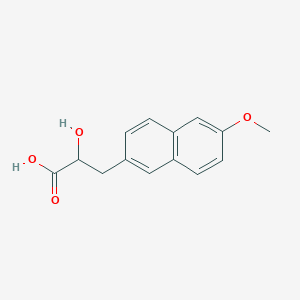
2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthol.
Alkylation: The 6-methoxy-2-naphthol is subjected to alkylation using a suitable alkylating agent, such as 3-chloropropanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Industrial Production Methods
Industrial production of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
2-hydroxy-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
2-hydroxy-3-(6-methoxynaphthalen-2-yl)acetic acid: Similar structure with a shorter side chain.
Uniqueness
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is unique due to its specific combination of functional groups and the position of these groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8,13,15H,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
WPNNCQVKRBCULD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



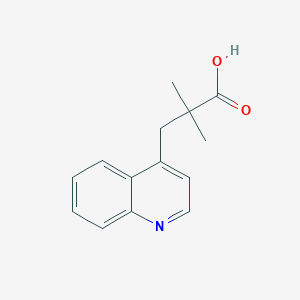
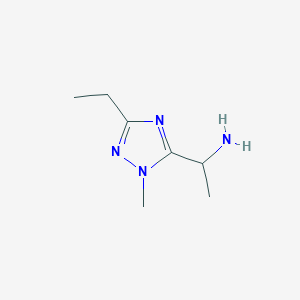

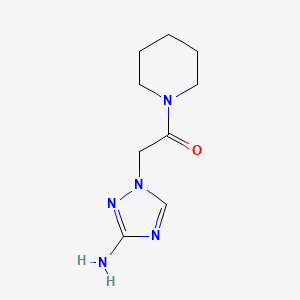





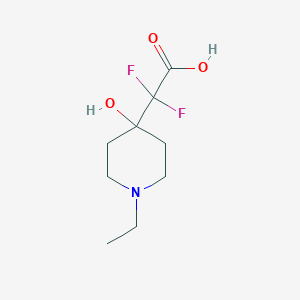
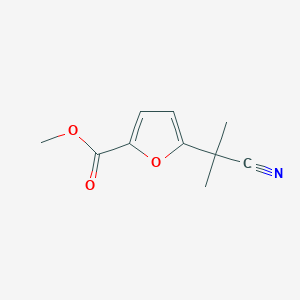

![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
